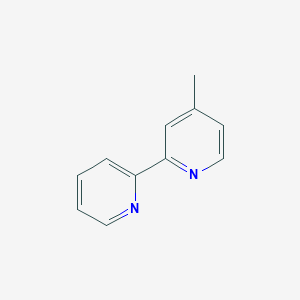

4-Methyl-2,2'-bipyridine

Overview

Description

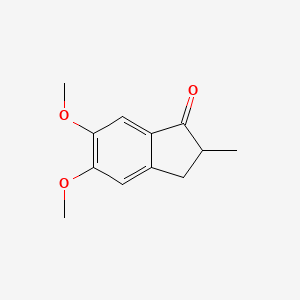

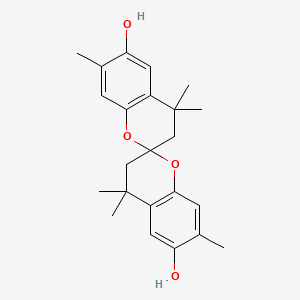

4-Methyl-2,2’-bipyridine is a chemical compound with the CAS Number: 56100-19-7 and a molecular weight of 170.21 .

Synthesis Analysis

The synthesis of 4-Methyl-2,2’-bipyridine involves a Negishi cross-coupling strategy . The synthesis process starts with 2-Hydroxy-5-methylpyridine, which is then reacted with iodoacetylene to generate 2,2’-Bipyridine, 4-ethenyl-4’-methyl- .Molecular Structure Analysis

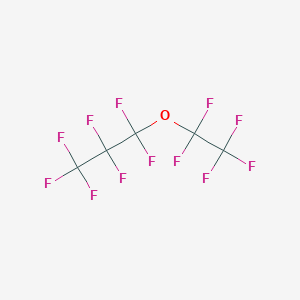

The InChI code for 4-Methyl-2,2’-bipyridine is 1S/C11H10N2/c1-9-5-7-13-11(8-9)10-4-2-3-6-12-10/h2-8H,1H3 . This indicates that the molecule consists of 11 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms.Chemical Reactions Analysis

4-Methyl-2,2’-bipyridine is used as a starting material or precursor for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . The electrochemical behavior of bipyridine compounds depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media .Physical And Chemical Properties Analysis

4-Methyl-2,2’-bipyridine is a solid at room temperature . It has a molecular weight of 170.21 .Scientific Research Applications

-

Synthesis of Bipyridine Derivatives

- Field : Organic Chemistry

- Application Summary : Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

- Methods of Application : Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . Because bipyridine compounds strongly coordinate with metal centers, a decrease in catalytic activity and yield is often observed in the reaction system .

- Results or Outcomes : This review provides insights into advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions . Moreover, strategies for bipyridine synthesis involving sulfur and phosphorous compounds are examined .

-

Determination of Ferrous and Cyanide Compounds

- Field : Analytical Chemistry

- Application Summary : 4,4′-Dimethyl-2,2′-bipyridine is used for the determination of ferrous and cyanide compounds .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

-

Photosensitizers for Solar Energy Conservation

- Field : Renewable Energy

- Application Summary : Bipyridine derivatives are used as photosensitizers for the photochemical conservation of solar energy .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

-

Molecular Electron Devices

-

Photoactive DNA Cleavage Agents

- Field : Biotechnology

- Application Summary : Bipyridine derivatives are used as photoactive DNA cleavage agents for therapeutic purposes .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

-

Solid Form Screening and Crystal Structure Prediction

- Field : Crystallography

- Application Summary : Bipyridine isomers, including 4,4’-bipyridine, are used in solid form screening and crystal structure prediction .

- Methods of Application : Two bipyridine isomers (2,2’- and 4,4’-) were subjected to solid form screening and crystal structure prediction .

- Results or Outcomes : Multiple solid-state forms, anhydrate, dihydrate, and eight solvates with carboxylic acids, including a polymorphic acetic acid disolvate, were found for the 4,4’-isomer .

-

Ligands in Transition-Metal Catalysis

- Field : Inorganic Chemistry

- Application Summary : Bipyridine derivatives are extensively used as ligands in transition-metal catalysis . They are fundamental components in various applications .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

-

Supramolecular Structures

- Field : Supramolecular Chemistry

- Application Summary : Bipyridine derivatives are used in supramolecular structures . They are fundamental components in various applications .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

-

Coformers and Ligands in Coordination Chemistry

- Field : Coordination Chemistry

- Application Summary : Two bipyridine isomers (2,2’- and 4,4’-), used as coformers and ligands in coordination chemistry .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

Future Directions

A key intermediate in the synthesis of extended bipyridine ligands is 4-hydroxymethylene-4-methyl-2,2-bipyridine, because the hydroxy group is readily converted into a variety of other chemical moieties, such as leaving or carbonyl groups . This suggests potential future directions in the development of new bipyridine ligands.

Relevant Papers Several papers have been published on 4-Methyl-2,2’-bipyridine. For instance, a paper titled “Novel Heteroleptic Ruthenium(II) Complexes with 2,2′- Bipyridines Containing a Series of Electron-Donor and Electron-Acceptor Substituents in 4,4′-Positions: Syntheses, Characterization, and Application as Sensitizers for ZnO Nanowire-Based Solar Cells” discusses the synthesis and characterization of a series of bipyridiniums based on 2,2′-, 3,3′-, and 4,4′-bipyridine and 2,2′-bipyrimidine . Another paper titled “Expanding the Solid Form Landscape of Bipyridines” discusses the solid form screening and crystal structure prediction of two bipyridine isomers .

properties

IUPAC Name |

4-methyl-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-5-7-13-11(8-9)10-4-2-3-6-12-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSRAWAUPZWNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452061 | |

| Record name | 4-METHYL-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2,2'-bipyridine | |

CAS RN |

56100-19-7 | |

| Record name | 4-METHYL-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1589229.png)

![5-Fluoroimidazo[1,2-a]pyridine](/img/structure/B1589242.png)